6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine
Overview
Description
6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is notable for its trifluoroethyl group, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine is the mite species Tetranychus urticae . This compound exhibits excellent acaricidal activity, making it an effective pesticide for controlling mite populations .
Mode of Action
It’s known that the compound exhibits excellent bioactivity, which suggests a potent interaction with its target .
Biochemical Pathways
The compound’s acaricidal activity indicates that it likely disrupts essential biological processes in mites, leading to their death .
Pharmacokinetics
The presence of a trifluoroethyl group in the compound can greatly improve the lipophilic pharmacokinetic properties of drug molecules , which may enhance its bioavailability and efficacy.
Result of Action
The result of the action of this compound is the effective control of mite populations. The compound exhibits excellent acaricidal activity, with lethal concentration 50 (LC50) values of 0.19 mg/L against Tetranychus urticae . This is comparable to the commercial acaricide cyenopyrafen .
Biochemical Analysis
Biochemical Properties
6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit high affinity for certain enzymes, such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The interaction between this compound and these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in enzyme activity. Additionally, this compound can bind to specific protein receptors, modulating their function and influencing downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling cascades, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. The binding interactions often involve hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding site and the conformational changes induced by the compound. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The metabolic flux of this compound can influence the levels of key metabolites within the cell, thereby affecting overall cellular metabolism. Additionally, this compound can interact with cofactors such as NADH and FADH2, modulating their activity and influencing redox reactions within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity. For example, its presence in the nucleus can modulate gene expression, while its localization in the mitochondria can affect cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine typically involves the introduction of the trifluoroethyl group into the pyrimidine ring. One common method is the reaction of a pyrimidine derivative with a trifluoroethylating agent under controlled conditions. For example, the reaction can be carried out using trifluoroethyl iodide in the presence of a base such as potassium carbonate, followed by amination to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the trifluoroethyl group or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .
Scientific Research Applications
6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine: This compound also contains a trifluoroethyl group and exhibits similar biological activity.
Flupentiofenox: A commercially available trifluoroethyl thioether acaricide with excellent bioactivity.
Uniqueness
6-(2,2,2-Trifluoroethyl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
6-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)2-4-1-5(10)12-3-11-4/h1,3H,2H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEYRGRPDYXTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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